molecular formula C13H20N4 B13301288 (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B13301288
M. Wt: 232.32 g/mol
InChI Key: LISPSSXCEKJFOX-UHFFFAOYSA-N
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Description

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a nitrogen-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a branched alkylamine moiety. The [1,2,4]triazolo[4,3-a]pyridine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and kinase inhibition applications . The synthesis of such compounds typically involves nucleophilic substitution reactions at the 3-chloromethyl position of the triazolopyridine ring, as demonstrated in the preparation of structurally related derivatives (e.g., methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine) .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-3-amine

InChI

InChI=1S/C13H20N4/c1-4-11(10(2)3)14-9-13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

LISPSSXCEKJFOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCC1=NN=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves multi-step organic reactions. One common method includes the formation of the triazolopyridine core followed by the attachment of the methylpentylamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and advanced purification techniques to meet the demand for high-purity material. The use of automated systems can also enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of [1,2,4]Triazolo[4,3-a]pyridine Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent at Triazolopyridine-3-ylmethyl Position Molecular Formula Molecular Weight Notable Properties/Applications
(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine 2-Methylpentan-3-yl C₁₅H₂₃N₅ 281.38 g/mol High lipophilicity (predicted)
Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine Methyl C₉H₁₁N₅ 189.22 g/mol Precursor for amide derivatives
(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine 3-Methylbutan-2-yl C₁₄H₂₁N₅ 267.35 g/mol Structural isomer of target
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine 2-Aminoethyl C₉H₁₂N₄ 176.22 g/mol Polar amine functionality
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Phenyl at position 3; amine at position 6 C₁₂H₁₁N₅ 225.25 g/mol Discontinued (low availability)

Key Differences and Implications

  • Lipophilicity : The branched 2-methylpentan-3-yl group in the target compound likely increases logP compared to the methyl or polar ethylamine substituents in analogues . This property may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
  • Synthetic Accessibility : Methyl and ethylamine derivatives (e.g., ) are synthesized via straightforward nucleophilic displacement of 3-chloromethyl-triazolopyridine, whereas bulkier substituents (e.g., 2-methylpentan-3-yl) may require optimized reaction conditions to avoid steric hindrance .
  • Bioactivity : While specific data for the target compound are unavailable, analogues like the 3-phenyl derivative () and ethylamine-substituted compound () suggest that substituent size and polarity modulate receptor binding. For example, polar amines (as in ) may favor solubility but reduce membrane permeability.

Research Findings and Data Gaps

Pharmacological Potential

  • No direct bioactivity data for the target compound were identified in the provided evidence. However, the [1,2,4]triazolo[4,3-a]pyridine scaffold is associated with histamine H₃ receptor antagonism and kinase inhibition in related studies .

Commercial Availability

  • Several triazolopyridine derivatives (e.g., 3-phenyl and tetrahydro variants) are discontinued, as noted by CymitQuimica , highlighting challenges in sourcing analogues for comparative studies.

Biological Activity

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a synthetic compound notable for its complex structure, which includes a triazole ring and a pyridine moiety. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological macromolecules and potential therapeutic effects.

Structural Characteristics

The molecular formula of this compound indicates multiple functional groups that may contribute to its biological activity. The compound is characterized by:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Pyridine Moiety : Often associated with diverse biological effects.

1. Interaction with Biological Macromolecules

The biological activity of this compound has been investigated through computational methods. Studies suggest that it may exhibit significant interactions with proteins and enzymes due to its structural features. Advanced techniques such as molecular docking and dynamic simulations are employed to predict these interactions.

2. Structure-Activity Relationship (SAR)

SAR studies are crucial for correlating the molecular structure of the compound with its biological effects. Compounds with similar structures have shown various biological activities:

Compound NameStructural FeaturesUnique Attributes
1-(4-Methylpyridin-2-yl)-1H-[1,2,4]triazolePyridine and triazole ringsKnown for antifungal activity
2-(Pyridin-3-yloxy)-N-(pyridin-2-yl)ethanamineEther linkageExhibits selective serotonin reuptake inhibition
5-(Pyridin-2-yloxy)-1H-[1,2,4]triazoleTriazole ring with etherPotential use in anti-inflammatory therapies

These compounds illustrate the diversity within triazole-pyridine derivatives and their varied biological activities.

Case Studies

Recent studies have highlighted the antimicrobial properties of various triazole derivatives similar to this compound. For instance:

  • Antimicrobial Activity : A study reported that triazole derivatives exhibited significant antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve the disruption of cell membrane integrity.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Computational Predictions

Computational models predict that this compound may interact with specific receptors or enzymes involved in disease pathways. These predictions are based on structural similarities with known bioactive compounds and provide a foundation for further experimental validation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Triazolo-pyridine synthesisNaN₃, CuI, DMF, 80°C6590
Amine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C7295
Final purificationEthanol/water recrystallization-98+

What key analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the triazolo-pyridine ring and amine linkage. Look for characteristic shifts: triazole protons at δ 8.2–8.5 ppm and methylpentanamine CH₃ at δ 1.1–1.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, calculated for C₁₄H₂₁N₅: [M+H]⁺ = 268.1871) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (ACN/water + 0.1% TFA, λ = 254 nm) .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Standardize Solvents : Use consistent deuterated solvents (e.g., CDCl₃ for non-polar compounds) and report temperature .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can differentiate triazole C-H couplings from pyridine ring protons .
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted precursors) to identify contaminant peaks .

How should researchers address contradictory bioactivity data in target validation studies?

Methodological Answer:
Discrepancies may stem from assay conditions or off-target effects. Recommended approaches:

  • Orthogonal Assays : Validate COX-2 inhibition (if applicable) via both enzymatic assays (e.g., fluorometric COX-2 inhibitor screening) and cell-based prostaglandin E₂ ELISA .
  • Structure-Activity Relationship (SAR) Profiling : Compare bioactivity of analogs (e.g., cyclopropylmethyl vs. methylpentanamine derivatives) to identify critical substituents .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

What experimental design principles are essential for pharmacological assays involving this compound?

Methodological Answer:

  • Randomized Block Design : For in vivo studies, allocate treatment groups using stratified randomization based on weight/age to minimize bias .
  • Dose-Response Curves : Use 6–8 concentrations (e.g., 1 nM–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., celecoxib for COX-2) .
  • Blinded Analysis : Ensure data collection/analysis is performed by personnel unaware of treatment groups to reduce observer bias .

Q. Table 2: Example Assay Parameters

Assay TypeTargetKey Parameters
EnzymaticCOX-210 µM substrate, 30 min incubation, λₑₓ/λₑₘ = 535/587 nm
Cell-basedApoptosis24 h treatment, Annexin V/PI staining, flow cytometry

How can researchers conduct SAR studies to improve target selectivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying alkyl chains (e.g., 2-methylpentan-3-yl vs. cyclopropylmethyl) to assess steric effects on binding .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -F) on the triazolo-pyridine ring to enhance hydrogen bonding with target proteins .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target active sites (e.g., COX-2; PDB ID 5KIR) and prioritize analogs with higher docking scores .

Q. Table 3: SAR Trends for Analogous Compounds

SubstituentBioactivity (IC₅₀, nM)Selectivity (COX-2/COX-1)
2-Methylpentan-3-yl5025:1
Cyclopropylmethyl12010:1
4-Fluorophenyl3530:1

What strategies ensure stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Use amber vials under N₂ to prevent oxidation .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -80°C .

How should researchers handle air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use double manifold systems for amine coupling steps under argon .
  • Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures to prevent oxidation of secondary amines .

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